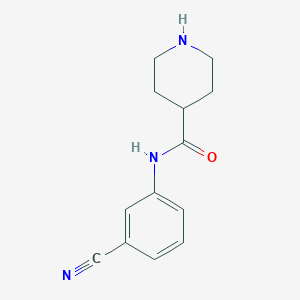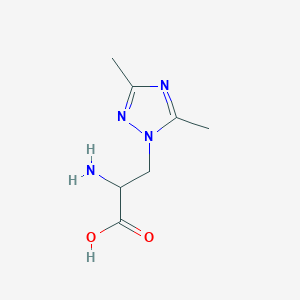
2-amino-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid is a synthetic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid typically involves the reaction of a suitable amino acid derivative with a triazole precursor. One common method involves the use of 2-amino-3-bromopropanoic acid, which undergoes nucleophilic substitution with 1,2,4-triazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.
Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of amides or sulfonamides.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemistry: It serves as a precursor for the development of plant growth regulators and pesticides.
Material Science: The compound is utilized in the synthesis of polymers and materials with specific properties, such as conductivity or biocompatibility.
Wirkmechanismus
The mechanism of action of 2-amino-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. In agrochemistry, it may affect plant hormone pathways, altering growth and development.
Vergleich Mit ähnlichen Verbindungen
2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid: Lacks the dimethyl substitution on the triazole ring.
3-(1H-1,2,4-Triazol-1-yl)propanoic acid: Lacks the amino group.
2-Amino-3-(1H-1,2,3-triazol-1-yl)propanoic acid: Contains a different triazole isomer.
Uniqueness: The presence of the dimethyl substitution on the triazole ring in 2-amino-3-(dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid enhances its lipophilicity and may improve its binding interactions with biological targets. This structural feature distinguishes it from other similar compounds and can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C7H12N4O2 |
|---|---|
Molekulargewicht |
184.20 g/mol |
IUPAC-Name |
2-amino-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanoic acid |
InChI |
InChI=1S/C7H12N4O2/c1-4-9-5(2)11(10-4)3-6(8)7(12)13/h6H,3,8H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
QPGSCTKDOWKYPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=N1)C)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


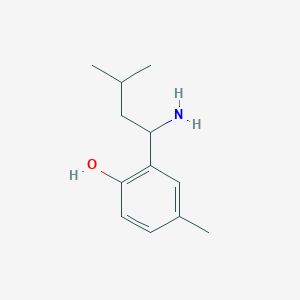
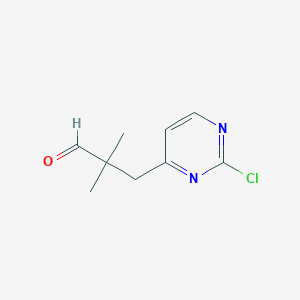
![[3-Methyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B13308655.png)
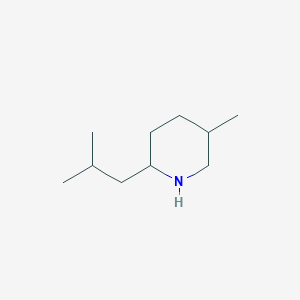
amine](/img/structure/B13308664.png)

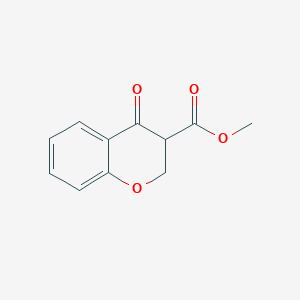
![7-Oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13308685.png)
![4-Ethyl-4-(methoxymethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13308689.png)
![Butyl[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B13308692.png)
![4-Methyl-2-{[(2-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13308693.png)
![2-chloro-N-[1-(furan-2-yl)ethyl]aniline](/img/structure/B13308695.png)

